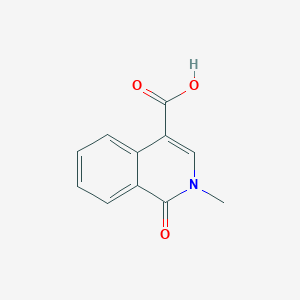

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-1-oxoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDGBUUSUPLGHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C2C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481072 | |

| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54931-62-3 | |

| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methyl-substituted aniline derivatives, which undergo cyclization in the presence of oxidizing agents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, using continuous flow reactors and automated synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications, particularly in the realm of antimicrobial agents and anticancer drugs.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives showed effective inhibition against various bacterial strains such as E. coli and B. cereus, with minimum inhibitory concentrations (MICs) ranging from 0.17 to 0.47 mg/mL .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound 1 | E. coli | 0.23 | 0.47 |

| Compound 2 | B. cereus | 0.17 | 0.23 |

| Compound 3 | S. Typhimurium | 0.23 | Not reported |

Anticancer Properties

In addition to its antimicrobial effects, some derivatives have shown promising anti-proliferative effects against cancer cell lines, including MCF-7 (breast cancer) . This highlights the compound's potential as a lead structure for the development of new anticancer therapies.

Synthetic Methodologies

The synthesis of this compound and its derivatives can be achieved through various methods:

- Multicomponent Reactions (MCR): A recent methodology involving Ugi reactions allows for the efficient synthesis of polysubstituted isoquinolone derivatives, demonstrating good yields and functional group tolerance .

- Rearrangement Reactions: Studies have explored the autooxidation and rearrangement of related compounds to yield new derivatives with enhanced biological activities .

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Ugi Reaction | Multicomponent synthesis yielding diverse isoquinolones | Moderate to Good |

| Rearrangement | Autooxidation leading to new derivatives | Variable |

Case Studies

Several case studies illustrate the application of this compound in real-world scenarios:

- Case Study 1: A study focused on synthesizing novel isoquinolone derivatives via a Ugi reaction, which resulted in compounds with improved antibacterial properties compared to traditional methods .

- Case Study 2: Research on the anti-proliferative effects of synthesized derivatives against MCF-7 cell lines showed promising results, indicating potential pathways for drug development targeting breast cancer .

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its isoquinoline core. This interaction can modulate biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table compares 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with analogous isoquinoline derivatives, highlighting substituent variations and molecular characteristics:

Key Observations :

- The pyridinyl substituent may confer chelation capabilities .

- Solubility : The 4-methoxyphenyl derivative exhibits improved aqueous solubility due to the electron-donating methoxy group , contrasting with the hydrophobic benzyl variant .

Biological Activity

2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid (commonly referred to as 2-M1ODHICA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-M1ODHICA is with a molecular weight of approximately 203.2 g/mol. Its structure features a dihydroisoquinoline core, which is significant for its biological activity. The presence of the carboxylic acid group enhances its solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of 2-M1ODHICA exhibit significant anticancer properties. A study evaluating various derivatives demonstrated potent anti-proliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer) and other tumor types. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation.

Table 1: Anticancer Activity of 2-M1ODHICA Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-M1ODHICA Derivative A | MCF-7 | 15 | Induction of apoptosis |

| 2-M1ODHICA Derivative B | HeLa | 10 | Cell cycle arrest |

| 2-M1ODHICA Derivative C | A549 | 12 | Inhibition of proliferation |

Antimicrobial Activity

2-M1ODHICA has also shown promising antimicrobial activity against various pathogens. It has been tested against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its efficacy compared to standard antibiotics.

Table 2: Antimicrobial Activity of 2-M1ODHICA

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.23 | 0.47 |

| Pseudomonas aeruginosa | 0.30 | 0.60 |

| Escherichia coli | 0.20 | 0.40 |

The exact mechanisms through which 2-M1ODHICA exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes and receptors, influencing various signaling pathways associated with cell growth, apoptosis, and microbial inhibition. For instance, docking studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis.

Case Studies

Case Study 1: Anticancer Efficacy in vitro

A recent study assessed the anticancer properties of several synthesized derivatives of 2-M1ODHICA on the MCF-7 cell line using the MTT assay. The results indicated that certain derivatives significantly reduced cell viability, with IC50 values ranging from 10 to 15 µM, demonstrating their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of 2-M1ODHICA against resistant strains. The results revealed that compounds derived from it exhibited lower MIC values than traditional antibiotics like ampicillin, suggesting a potential role in combating antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

- Condensation reactions between substituted anilines and β-keto esters or related precursors.

- Cyclization under acidic or basic conditions to form the isoquinoline core.

- Functional group transformations , such as oxidation or ester hydrolysis, to introduce the carboxylic acid group. Example protocols may use trifluoroacetic acid (TFA) for cyclization or sodium ethoxide for base-mediated steps .

Q. How is the compound characterized analytically?

Key characterization methods include:

Q. What biological activities are associated with this compound?

Isoquinoline derivatives exhibit:

- Enzyme inhibition (e.g., kinases, proteases) due to structural mimicry of cofactors.

- Antimicrobial or anticancer potential via interference with nucleic acid synthesis. Initial screening should use in vitro assays (e.g., enzyme inhibition kinetics, cell viability tests) to identify specific targets .

Q. What factors influence its solubility and stability?

- pH-dependent solubility : Carboxylic acid group enhances solubility in alkaline buffers.

- Degradation pathways : Susceptibility to photodegradation or hydrolysis under extreme pH.

- Storage recommendations : Dry, inert atmospheres at 4°C to prevent oxidation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Q. What strategies resolve contradictions in reported biological data?

Discrepancies in IC₅₀ values or activity profiles may arise from:

- Purity variations : Validate compound integrity via LC-MS and elemental analysis.

- Assay conditions : Standardize protocols (e.g., buffer pH, cell lines) across studies.

- Structural analogs : Compare activity of derivatives to isolate pharmacophoric motifs .

Q. How can computational modeling guide SAR studies?

Q. What are the mechanistic insights into its reactivity?

- Electrophilic aromatic substitution : Methoxy or methyl groups direct regioselectivity.

- Tautomerization : Keto-enol tautomerism may influence biological interactions. Isotopic labeling (e.g., ¹⁸O) and kinetic studies clarify reaction pathways .

Q. How to design derivatives with improved bioavailability?

- Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability.

- Halogenation : Introduce fluorine to improve metabolic stability.

- Salt formation : Sodium or lysine salts for aqueous formulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.